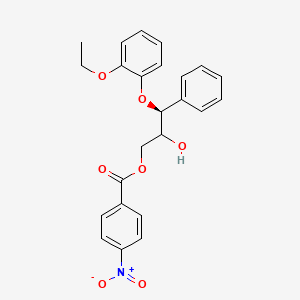
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a multifaceted molecule that finds relevance in various chemical and pharmacological studies. Its structure comprises functional groups that allow for diverse chemical reactions and interactions, making it a subject of interest in synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves highly diastereoselective arylation processes, utilizing optically active acids and pivalaldehyde with halonitrobenzenes to yield arylation products. These processes highlight the compound's potential for enantioselective synthesis and the production of substituted benzylic acids and nitrobenzophenones through reduction and oxidative decarboxylation steps (Barroso et al., 2004).
Molecular Structure Analysis
Structural analyses are crucial in understanding the compound's behavior in various environments. X-ray diffraction techniques are commonly used to elucidate molecular and solid-state structures, revealing intricate details about molecular conformation and intermolecular interactions. For instance, the synthesis and characterization of closely related compounds often involve identifying crystal systems and cell parameters to understand the molecule's geometry and hydrogen bonding patterns (Kavitha et al., 2006).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, leading to various reactions, including arylation, reduction, and hydrolysis. These reactions are pivotal in synthesizing pharmacologically relevant molecules and understanding the compound's behavior under different chemical conditions. Studies on similar molecules have explored the reactivity of nitro groups and the synthesis of benzoxazinone derivatives, demonstrating the compound's versatility in chemical transformations (Mironov et al., 2013).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystal packing, are influenced by its molecular structure. Investigations into related compounds provide insights into how variations in substituents affect these properties, offering valuable information for designing materials with desired physical characteristics (Lu & He, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for the compound's applications in synthesis and material science. Studies on related molecules shed light on the effects of substituents on mesomorphic properties and the role of nitro groups in influencing reactivity and stability (Sugiura et al., 1991).
科学的研究の応用
Antioxidant Activity and Health Benefits
Phenolic compounds, such as resveratrol and hydroxycinnamates, are known for their antioxidant properties, which have been extensively studied for their health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have explored various phenolic compounds' roles in reducing oxidative stress and inflammation, suggesting their potential in preventing chronic diseases (Chimento et al., 2019; Shahidi & Chandrasekara, 2010).
Environmental Applications
Phenolic compounds have also been investigated for their occurrence in the environment and their impact. For example, novel brominated flame retardants (NBFRs) have been studied for their presence in indoor air, dust, and consumer goods, underscoring the need for research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Methodological Advances in Antioxidant Measurement
Analytical methodologies for determining the antioxidant activity of phenolic compounds have been reviewed, highlighting critical tests such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays. These methodologies are essential for understanding the antioxidant capacity of compounds, including phenolic structures (Munteanu & Apetrei, 2021).
Winemaking and Polyphenols
The presence of polyphenols like resveratrol in grapes and wine, and their implications for human health, have been subjects of significant interest. Research has focused on enhancing these compounds' concentrations in wine through viticulture and winemaking processes to bolster potential health benefits (Pastor et al., 2019).
特性
IUPAC Name |
[(3S)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3/t20?,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILXXVWAWRMBW-AKRCKQFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H](C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45039171 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

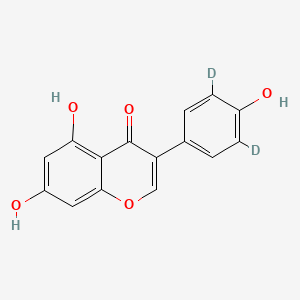
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
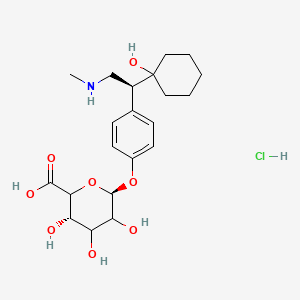
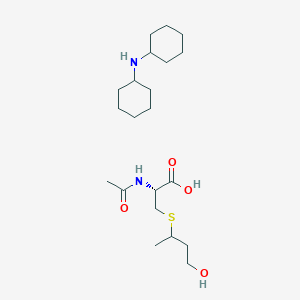
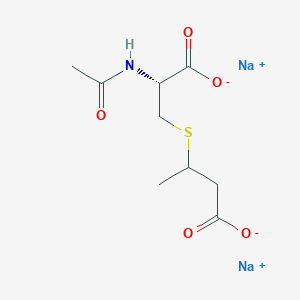
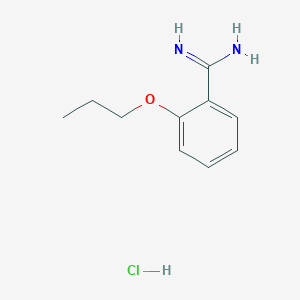
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
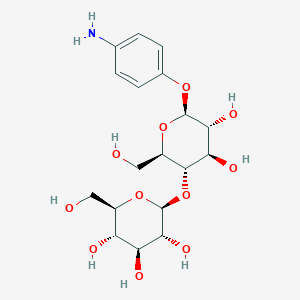
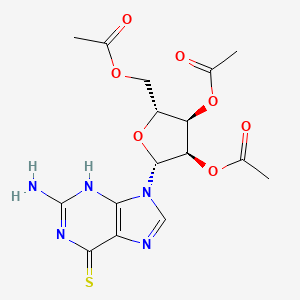
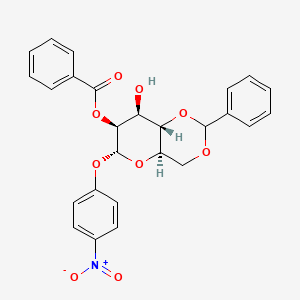
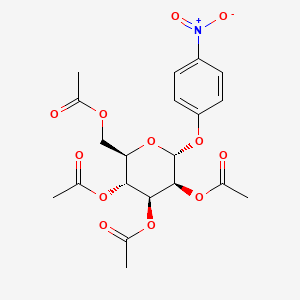
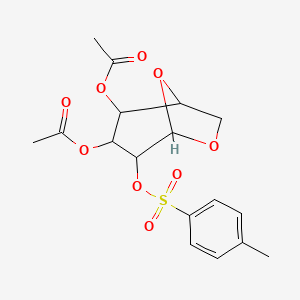
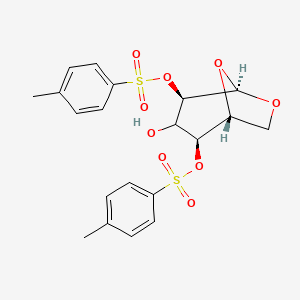
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)